molecular formula C13H16N2O4 B3015892 N-(2-hydroxy-1,1-dimethylethyl)-3-(3-nitrophenyl)acrylamide CAS No. 100098-62-2

N-(2-hydroxy-1,1-dimethylethyl)-3-(3-nitrophenyl)acrylamide

Cat. No.: B3015892
CAS No.: 100098-62-2
M. Wt: 264.281
InChI Key: KVAFTQANPIPGOD-VOTSOKGWSA-N
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Description

N-(2-hydroxy-1,1-dimethylethyl)-3-(3-nitrophenyl)acrylamide is an organic compound that belongs to the class of acrylamides. Acrylamides are known for their applications in various fields, including polymer chemistry, pharmaceuticals, and materials science. This compound features a nitrophenyl group and a hydroxy-substituted tert-butyl group, which may impart unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-1,1-dimethylethyl)-3-(3-nitrophenyl)acrylamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-nitrobenzaldehyde and tert-butylamine.

    Formation of Intermediate: The initial step may involve the formation of an intermediate compound through a condensation reaction between 3-nitrobenzaldehyde and tert-butylamine.

    Acrylamide Formation: The intermediate is then reacted with acryloyl chloride under controlled conditions to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction steps but optimized for efficiency and yield. This may include the use of continuous flow reactors, automated systems, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-1,1-dimethylethyl)-3-(3-nitrophenyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form different nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The hydroxy group can participate in substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the production of specialty polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-1,1-dimethylethyl)-3-(3-nitrophenyl)acrylamide would depend on its specific application. For example, in medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The hydroxy and nitrophenyl groups may play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-hydroxyethyl)-3-(3-nitrophenyl)acrylamide
  • N-(2-hydroxy-1,1-dimethylethyl)-3-(4-nitrophenyl)acrylamide
  • N-(2-hydroxy-1,1-dimethylethyl)-3-(3-methylphenyl)acrylamide

Uniqueness

N-(2-hydroxy-1,1-dimethylethyl)-3-(3-nitrophenyl)acrylamide is unique due to the specific positioning of the hydroxy and nitrophenyl groups, which may impart distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

(E)-N-(1-hydroxy-2-methylpropan-2-yl)-3-(3-nitrophenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O4/c1-13(2,9-16)14-12(17)7-6-10-4-3-5-11(8-10)15(18)19/h3-8,16H,9H2,1-2H3,(H,14,17)/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVAFTQANPIPGOD-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)NC(=O)C=CC1=CC(=CC=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(CO)NC(=O)/C=C/C1=CC(=CC=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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